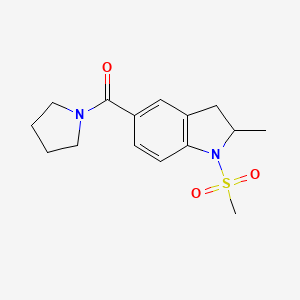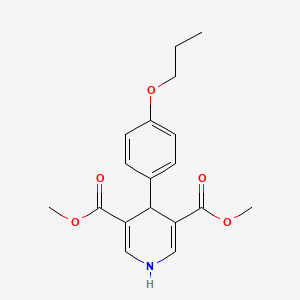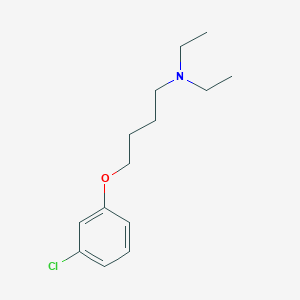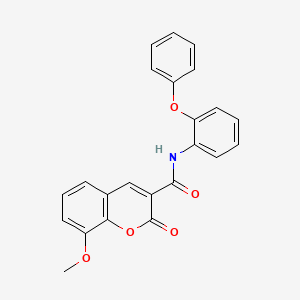![molecular formula C16H21N3O3 B4652781 1-[4-(acetylamino)phenyl]-5-oxo-N-propyl-3-pyrrolidinecarboxamide](/img/structure/B4652781.png)
1-[4-(acetylamino)phenyl]-5-oxo-N-propyl-3-pyrrolidinecarboxamide
説明
1-[4-(acetylamino)phenyl]-5-oxo-N-propyl-3-pyrrolidinecarboxamide, commonly known as AP5, is a synthetic compound that belongs to the class of NMDA receptor antagonists. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
AP5 acts as a competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, AP5 can modulate the excitatory neurotransmitter activity in the brain, which can have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
AP5 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce glutamate release, which can prevent excitotoxicity and neurodegeneration. AP5 has also been shown to increase the release of GABA, which can have anxiolytic and anticonvulsant effects. In addition, AP5 has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and noradrenaline.
実験室実験の利点と制限
AP5 has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, which makes it a useful tool for studying the NMDA receptor and its role in various neurological and psychiatric disorders. AP5 is also relatively stable and can be easily synthesized in the lab.
However, there are also some limitations to using AP5 in lab experiments. One limitation is that it is a non-specific antagonist of the NMDA receptor, which means that it can also block other receptors that are activated by glutamate. This can make it difficult to determine the specific effects of NMDA receptor blockade. Another limitation is that AP5 can have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on AP5. One direction is to study its potential therapeutic applications in various neurological and psychiatric disorders, including stroke, traumatic brain injury, depression, chronic pain, and addiction. Another direction is to develop more specific NMDA receptor antagonists that can selectively target different subtypes of NMDA receptors. Finally, there is a need for more studies to determine the long-term effects of AP5 on the brain and its potential for neuroprotection and neuroregeneration.
科学的研究の応用
AP5 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of cerebral ischemia and traumatic brain injury. AP5 has also been shown to have antidepressant effects in animal models of depression. In addition, AP5 has been studied for its potential use in the treatment of chronic pain and addiction.
特性
IUPAC Name |
1-(4-acetamidophenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-3-8-17-16(22)12-9-15(21)19(10-12)14-6-4-13(5-7-14)18-11(2)20/h4-7,12H,3,8-10H2,1-2H3,(H,17,22)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLKSSIAGCNEAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(acetylamino)phenyl]-5-oxo-N-propylpyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4-bromophenyl)-5-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4652704.png)
![6-bromo-2-(4-ethylphenyl)-4-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4652712.png)

![1-(4-ethylphenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4652730.png)
acetyl]glycyl}amino)benzoate](/img/structure/B4652743.png)
![3,4-bis[(3-carboxypropanoyl)amino]benzoic acid](/img/structure/B4652745.png)
![3-({[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4652754.png)

![3-(2-cyano-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}-1-propen-1-yl)phenyl 2,4-dichlorobenzoate](/img/structure/B4652774.png)
![N-ethyl-3-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4652782.png)
![3-[2-(4-benzyl-1-piperidinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4652791.png)
![4-{[4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]methyl}benzoic acid](/img/structure/B4652794.png)
